[1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . This compound is of interest due to its unique structure, which combines a cyclopropyl group with a pyrazolyl moiety, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the aminomethyl group: This step often involves the reaction of the cyclopropyl compound with formaldehyde and ammonia or a primary amine under reductive amination conditions.
Formation of the pyrazolyl moiety: This can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound, followed by methylation to introduce the 1-methyl group.
Coupling of the cyclopropyl and pyrazolyl groups: This final step involves the formation of a carbon-carbon bond between the two moieties, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents like THF (Tetrahydrofuran) or ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Similar structure but lacks the 1-methyl group on the pyrazole ring.
1-(Aminomethyl)cyclopropylmethanol: Similar structure but with the pyrazole ring substituted at a different position.
1-(Aminomethyl)cyclopropylmethanol: Another positional isomer with the pyrazole ring substituted at the 5-position.
Uniqueness
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers and analogs. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(1-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-12-5-2-7(11-12)8(13)9(6-10)3-4-9/h2,5,8,13H,3-4,6,10H2,1H3 |
InChI Key |
JFIVJIDHCFNYSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C2(CC2)CN)O |
Origin of Product |
United States |
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